Cisapride-13C,d3

Descripción general

Descripción

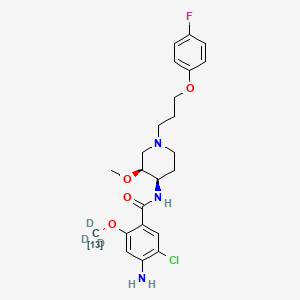

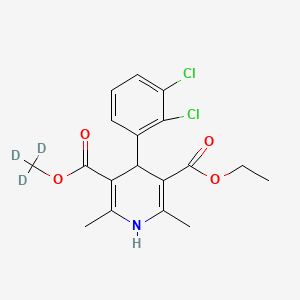

Cisapride-13C,d3 is a labeled analog of cisapride, a prokinetic agent used to treat gastrointestinal disorders. The isotopic labeling of this compound allows for its use in pharmacokinetic studies and drug metabolism research. The compound has the molecular formula C22(13C)H26D3ClFN3O4 and a molecular weight of 469.96 .

Aplicaciones Científicas De Investigación

Cisapride-13C,d3 is widely used in scientific research, including:

Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of cisapride in various chemical environments.

Biology: It is used in biological studies to investigate the metabolism and pharmacokinetics of cisapride in living organisms.

Medicine: It is used in medical research to study the effects of cisapride on gastrointestinal motility and to develop new treatments for gastrointestinal disorders.

Industry: It is used in the pharmaceutical industry to develop and test new formulations of cisapride and related compounds

Mecanismo De Acción

- Importantly, it does not induce muscarinic or nicotinic receptor stimulation, nor does it inhibit acetylcholinesterase activity .

Target of Action

Mode of Action

Biochemical Pathways

Safety and Hazards

Cisapride, the non-isotope-labelled form of Cisapride-13C,d3, has been associated with serious cardiac side-effects, leading to its withdrawal or limited use in many countries . A safety data sheet for cisapride monohydrate, a related compound, indicates that it causes serious eye damage and advises wearing protective clothing and eye protection when handling the substance .

Análisis Bioquímico

Biochemical Properties

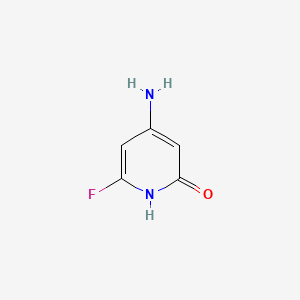

Cisapride-13C,d3, like its parent compound Cisapride, is a serotonin 5-HT4 receptor agonist . It interacts with these receptors, leading to the release of acetylcholine neurotransmitters in the enteric nervous system . This interaction enhances the motility of the upper gastrointestinal tract without stimulating gastric, biliary, or pancreatic secretions .

Cellular Effects

This compound influences cell function by acting on the serotonin 5-HT4 receptors. It promotes the release of acetylcholine neurotransmitters in the enteric nervous system . This action stimulates motility in the gastrointestinal tract, which can affect various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the serotonin 5-HT4 receptors. Upon activation of the receptor signaling pathway, this compound promotes the release of acetylcholine neurotransmitters in the enteric nervous system . This leads to an increase in the tone and amplitude of gastric contractions, relaxation of the pyloric sphincter and the duodenal bulb, and increased peristalsis of the duodenum and jejunum, resulting in accelerated gastric emptying and intestinal transit .

Dosage Effects in Animal Models

In animal models, the effects of Cisapride, and by extension this compound, vary with dosage. For dogs, the recommended dosage ranges from 0.1–0.5 mg/kg orally every 8–12 hours . For cats, the dosage ranges from 2.5–5.0 mg per cat orally 2–3 times daily . Adjustments may be needed based on the animal’s response and tolerance to the drug .

Metabolic Pathways

This compound is likely involved in similar metabolic pathways as Cisapride. Cisapride acts as a serotonin 5-HT4 receptor agonist, influencing the release of acetylcholine neurotransmitters in the enteric nervous system . This action affects the motility of the gastrointestinal tract, impacting metabolic flux and metabolite levels .

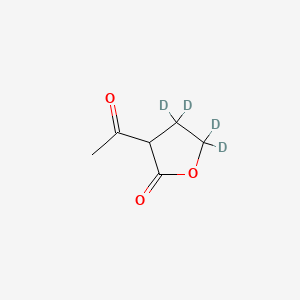

Métodos De Preparación

The synthesis of Cisapride-13C,d3 involves the incorporation of isotopic labels into the cisapride molecule. The synthetic route typically starts with the preparation of labeled intermediates, which are then subjected to various chemical reactions to form the final product. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopic labels at the desired positions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .

Análisis De Reacciones Químicas

Cisapride-13C,d3 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Comparación Con Compuestos Similares

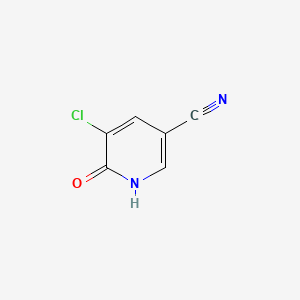

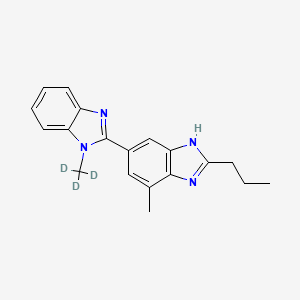

Cisapride-13C,d3 is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. Similar compounds include:

Cisapride: The non-labeled version of the compound, used as a prokinetic agent.

Metoclopramide: Another prokinetic agent that acts on dopamine receptors.

Domperidone: A prokinetic agent that acts on dopamine receptors but does not cross the blood-brain barrier. The uniqueness of this compound lies in its ability to provide detailed insights into the metabolism and pharmacokinetics of cisapride through isotopic labeling

Propiedades

IUPAC Name |

4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-(trideuterio(113C)methoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClFN3O4/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29)/t20-,22+/m1/s1/i1+1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSUBABJRXZOMT-WNJPBQIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=CC(=C(C=C1C(=O)N[C@@H]2CCN(C[C@@H]2OC)CCCOC3=CC=C(C=C3)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

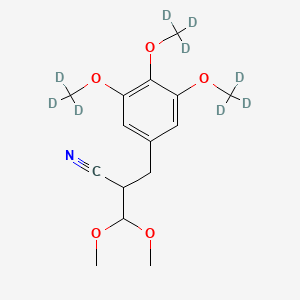

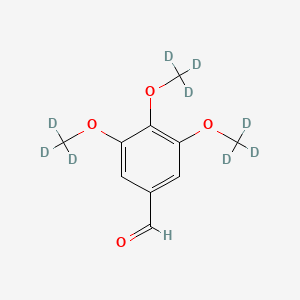

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl](/img/structure/B562450.png)

![Methyl 4'-[[2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazol-1-yl]methyl]biphenyl-2-carboxylate-d3](/img/structure/B562451.png)

![N,N'-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide](/img/structure/B562458.png)

![3-(2-Chloroethyl-d4)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B562462.png)